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molecular formula C7H8O3S B095244 Phenyl methanesulfonate CAS No. 16156-59-5

Phenyl methanesulfonate

Cat. No. B095244
M. Wt: 172.2 g/mol
InChI Key: WXVUCMFEGJUVTN-UHFFFAOYSA-N
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Patent
US05470845

Procedure details

To a solution of 40.0 g (0.42 mol, 1 eq.) of phenol in 250 mL of dichloromethane at 0° C. was added 250 mL (1.8 mol, 4.2 eq.) of triethylamine. After 5 min, 49.3 mL (0.64 mol, 1.5 eq.) of methanesulfonyl chloride was added dropwise over 20 min. The resulting cloudy yellow solution was warmed to RT and stirred for 14 h. The reaction was partitioned between ether (250 mL) and water (100 mL) and the resulting organic layer was washed with cold 6N hydrochloric acid (2×200 mL). The combined aqueous layers were extracted with ether (2×50 mL) and the combined organic layers were washed with water (100 mL), saturated sodium bicarbonate (200 mL), brine (200 mL), dried (MgSO4) and concentrated. Recrystallization of the orange solid from isopropanol afforded 44.94 g (61%) of the title compound as light yellow crystals, mp 58.0°-58.5° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>ClCCl>[CH3:15][S:16]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
49.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ether (250 mL) and water (100 mL)
WASH
Type
WASH
Details
the resulting organic layer was washed with cold 6N hydrochloric acid (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ether (2×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (100 mL), saturated sodium bicarbonate (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the orange solid from isopropanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CS(=O)(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44.94 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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